

applications of trans-2-(4-Methoxyphenyl)vinylboronic acid in organic synthesis

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Compound of Interest

Compound Name: *trans*-2-(4-Methoxyphenyl)vinylboronic acid

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An Application Guide to **trans-2-(4-Methoxyphenyl)vinylboronic Acid** in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Architectures

trans-2-(4-Methoxyphenyl)vinylboronic acid, also known as [(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid, is a crystalline solid with the molecular formula $C_9H_{11}BO_3$ and a molecular weight of 177.99 g/mol .^{[1][2]} Its structure features a boronic acid group attached to a vinyl spacer, which is in turn connected to a methoxy-substituted phenyl ring. This specific arrangement of functional groups makes it an exceptionally valuable and versatile reagent in organic synthesis. The presence of the electron-donating methoxy group influences the reactivity of the vinylboronic acid system, while the *trans*-configuration of the double bond provides a high degree of stereochemical control in coupling reactions.

This guide provides an in-depth exploration of the key applications of this reagent, focusing on the mechanistic principles, field-proven insights, and detailed experimental protocols relevant to researchers in synthetic chemistry and drug development. The applications detailed herein leverage the unique reactivity of the vinylboronic acid moiety to construct complex molecular

scaffolds, particularly the trans-stilbene core, which is prevalent in pharmaceuticals and materials science.[3][4]

Compound Properties:

Property	Value
CAS Number	72316-18-8[1]
Molecular Formula	C ₉ H ₁₁ BO ₃ [1]
Molecular Weight	177.99
Appearance	White to off-white solid
Melting Point	140-144 °C

| Synonyms | [(E)-2-(4-Methoxyphenyl)ethenyl]boronic acid |

Core Application 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of trans-Stilbenes

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for carbon-carbon bond formation, particularly for constructing biaryl and vinyl-aryl structures.[5][6] **trans-2-(4-Methoxyphenyl)vinylboronic acid** serves as an ideal coupling partner for the stereoselective synthesis of trans-stilbenes, which are important motifs in biologically active compounds and functional materials.[3][7]

Expertise & Experience: The Mechanistic Rationale

The reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

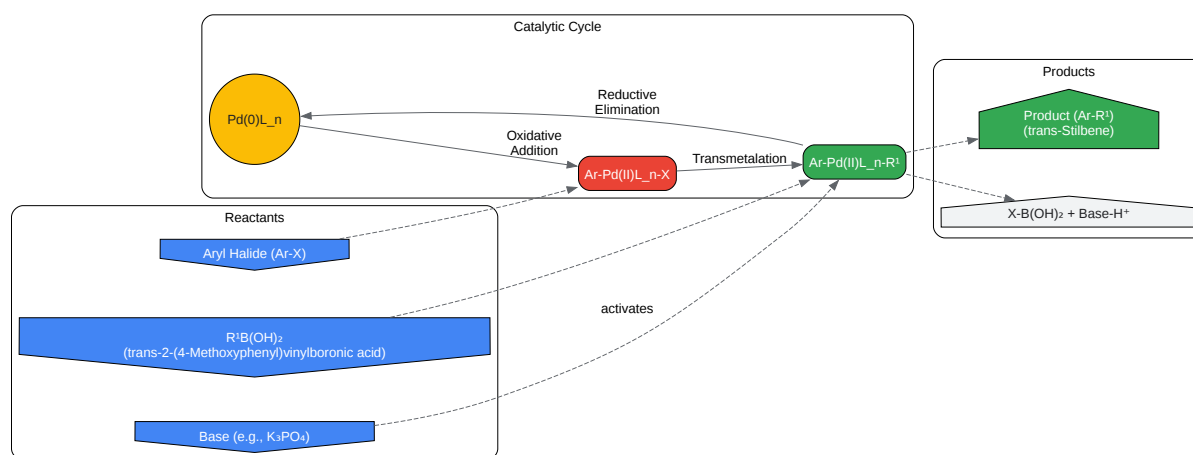
- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[6]
- **Transmetalation:** This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process is facilitated by a base (e.g., K₃PO₄,

K_2CO_3), which activates the boronic acid by forming a more nucleophilic boronate species (-ate complex).[8] The use of **trans-2-(4-Methoxyphenyl)vinylboronic acid** directly transfers the intact trans-vinylarene unit to the palladium complex, preserving the double bond geometry.

- Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final stilbene product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The high fidelity of this process in preserving the stereochemistry of the vinylboronic acid makes it the premier choice for synthesizing pure (E)-stilbenes.

Diagram: The Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Trustworthiness: Self-Validating Experimental Protocol

This protocol describes the synthesis of trans-4,4'-dimethoxystilbene. Successful synthesis validates the reactivity of the starting materials and the efficacy of the catalytic system.

Protocol 1: Synthesis of trans-4,4'-Dimethoxystilbene

Materials:

- **trans-2-(4-Methoxyphenyl)vinylboronic acid** (1.0 equiv)
- 4-Bromoanisole (1.1 equiv)
- Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
- Tricyclohexylphosphine [PCy₃] (4 mol%)
- Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv)
- 1,4-Dioxane (solvent)
- Water (co-solvent)

Procedure:

- **Vessel Preparation:** To an oven-dried Schlenk flask equipped with a magnetic stir bar, add **trans-2-(4-Methoxyphenyl)vinylboronic acid**, 4-bromoanisole, Pd(OAc)₂, tricyclohexylphosphine, and K₃PO₄.
- **Inert Atmosphere:** Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) species.
- **Solvent Addition:** Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The solution should be thoroughly degassed by bubbling with an inert gas for 15-20 minutes prior to addition.[9]
- **Reaction:** Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 1-4 hours.[9]
- **Work-up:** Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water.

- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from ethanol) to yield pure trans-4,4'-dimethoxystilbene as a white solid.

Core Application 2: Mizoroki-Heck Reaction

While Suzuki coupling is a substitution reaction, the Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide or triflate with an alkene, resulting in the formation of a substituted alkene.^[10] Vinylboronic acids and their esters are competent coupling partners in Heck-type reactions, offering an alternative pathway to substituted stilbenes and other vinylarenes.

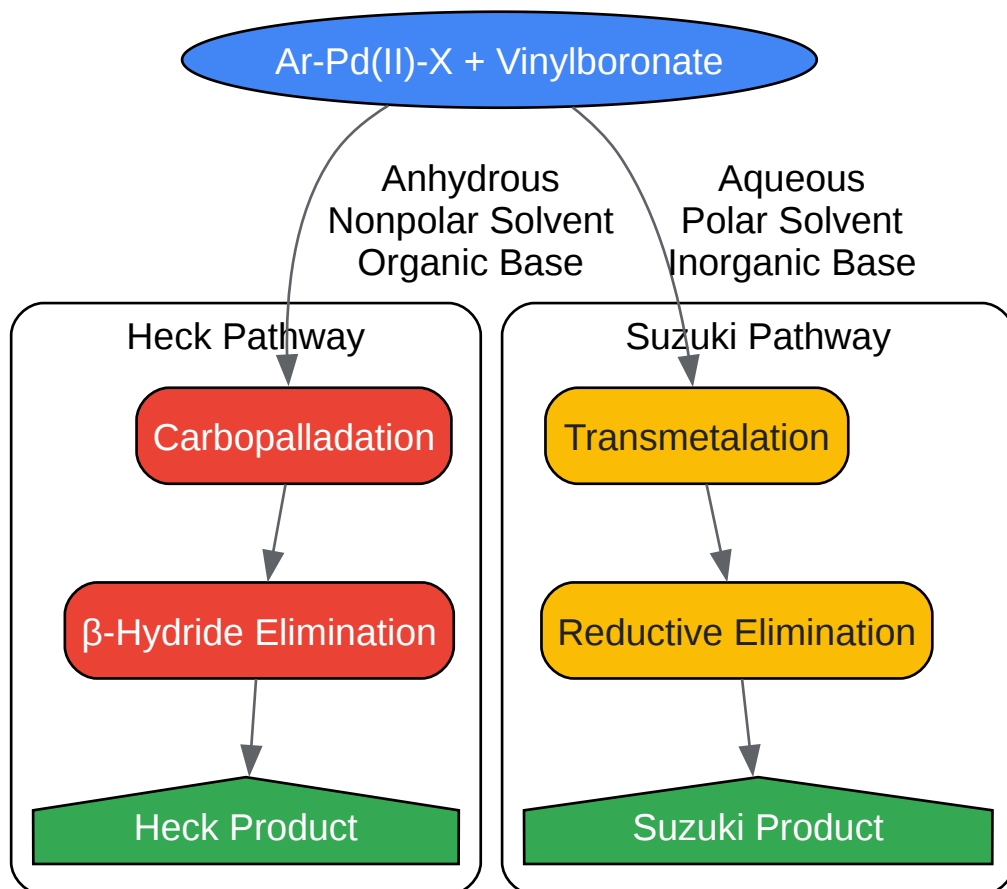
Expertise & Experience: Controlling Competing Pathways

A significant challenge when using vinyl boronates in palladium-catalyzed reactions is the competition between the desired Heck pathway and the Suzuki-Miyaura pathway.^{[11][12]} The choice of reaction parameters is paramount to steer the selectivity.

- **Heck Pathway Favored:** Anhydrous conditions, nonpolar solvents (e.g., toluene, dioxane), and organic bases (e.g., 2,2,6,6-tetramethylpiperidine - TMP) strongly favor the Heck reaction.^{[11][13]} These conditions suppress the formation of the boronate -ate complex, which is the key intermediate for the Suzuki transmetalation step.
- **Suzuki Pathway Favored:** Aqueous conditions, polar solvents, and inorganic bases (e.g., K_2CO_3 , K_3PO_4) promote the Suzuki pathway.

Furthermore, the ligand employed plays a crucial role in controlling regioselectivity (α - vs. β -vinylation).^[12] Specialized ligands, such as 1,5-diaza-3,7-diphosphacyclooctanes (P_2N_2), have been developed to selectively yield α -vinyl boronates, which are otherwise difficult to synthesize.^[11]

Diagram: Heck vs. Suzuki Competing Pathways



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Caption: Conditions dictating selectivity between Heck and Suzuki pathways.

Trustworthiness: Self-Validating Experimental Protocol

This protocol is adapted from recent literature on the Heck reaction of vinyl boronates and is designed to favor the Heck pathway.[11][12] The successful formation of the desired substituted stilbene over the Suzuki biaryl product validates the chosen conditions. For Heck reactions, the more stable pinacol ester of the boronic acid is often used.

Protocol 2: Mizoroki-Heck Coupling with **trans-2-(4-Methoxyphenyl)vinylboronic acid** pinacol ester

Materials:

- **trans-2-(4-Methoxyphenyl)vinylboronic acid** pinacol ester (1.5 equiv)
- Aryl Triflates (e.g., 4-cyanophenyl triflate) (1.0 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
- A suitable phosphine ligand (e.g., P(t-Bu)₃ or a specialized P₂N₂ ligand) (5-10 mol%)[11]
- 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
- Anhydrous, nonpolar solvent (e.g., Toluene or Dioxane)

Procedure:

- **Vessel Preparation:** In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the aryl triflate to an oven-dried Schlenk tube with a stir bar.
- **Solvent and Reagent Addition:** Add anhydrous toluene, followed by the **trans-2-(4-Methoxyphenyl)vinylboronic acid** pinacol ester and TMP.
- **Reaction:** Seal the tube tightly and heat the mixture to 100-120 °C. The reaction progress should be monitored carefully by GC-MS to observe the formation of the Heck product and check for any competing Suzuki product. Mechanistic studies show that electron-donating groups on the aryl partner can accelerate the coupling.[14]
- **Work-up:** After completion, cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and salts.
- **Purification:** Concentrate the filtrate under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to isolate the desired product.

Core Application 3: Liebeskind-Srogl Cross-Coupling

A less common but highly valuable application of **trans-2-(4-Methoxyphenyl)vinylboronic acid** is in the Liebeskind-Srogl cross-coupling reaction.[1] This reaction is mechanistically

distinct from the Suzuki and Heck reactions. It involves the copper(I)-catalyzed coupling of a thioester with a boronic acid, proceeding under neutral, palladium-free conditions.

Expertise & Experience: An Orthogonal Coupling Strategy

The key advantage of the Liebeskind-Srogl reaction is its orthogonality to palladium catalysis. This allows for the selective coupling of substrates that contain functional groups sensitive to Pd-catalyzed conditions or moieties that would readily participate in Suzuki or Heck reactions (e.g., aryl bromides). The reaction is driven by the formation of a stable copper(I) thiolate, which facilitates the transmetalation from the boronic acid.

Protocol 3: Liebeskind-Srogl Coupling

Materials:

- **trans-2-(4-Methoxyphenyl)vinylboronic acid** (1.5 equiv)
- Thioester (e.g., S-phenyl 4-methoxybenzothioate) (1.0 equiv)
- Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)
- A suitable phosphine ligand (e.g., Tricyclohexylphosphine, PCy₃)
- Anhydrous, degassed solvent (e.g., THF)

Procedure:

- **Vessel Preparation:** To a Schlenk flask under an inert atmosphere, add the thioester, **trans-2-(4-Methoxyphenyl)vinylboronic acid**, and CuTC.
- **Solvent Addition:** Add anhydrous, degassed THF.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete as monitored by TLC.
- **Work-up:** Upon completion, expose the reaction to air by stirring with an open top for 10-15 minutes (this helps to precipitate copper salts). Dilute with ethyl acetate and filter through

Celite.

- Purification: Wash the filtrate with water, dry over Na₂SO₄, concentrate, and purify the residue by column chromatography to yield the stilbene product.

Summary of Applications

Reaction	Key Reagents	Catalyst System	Base	Solvent	Typical Temp.	Product Type
Suzuki-Miyaura	Aryl Halide/Triflate	Pd(OAc) ₂ / PCy ₃	K ₃ PO ₄	Dioxane/H ₂ O	80-100 °C	trans-Stilbene
Mizoroki-Heck	Aryl Triflates	Pd ₂ (dba) ₃ / Ligand	Organic Base (TMP)	Anhydrous Toluene	100-120 °C	Substituted Stilbene
Liebeskind-Srogl	Thioester	CuTC	None	Anhydrous THF	25-50 °C	trans-Stilbene

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